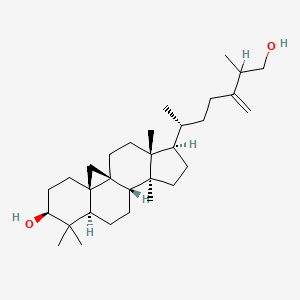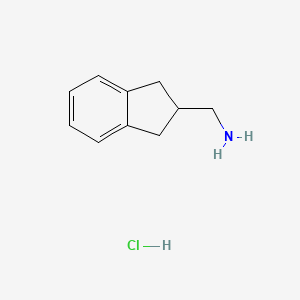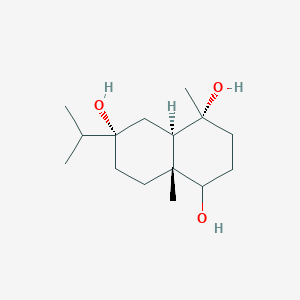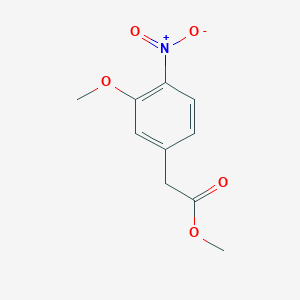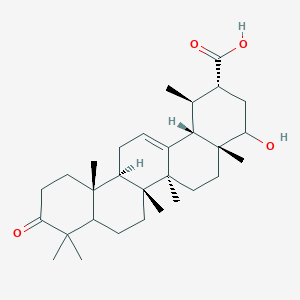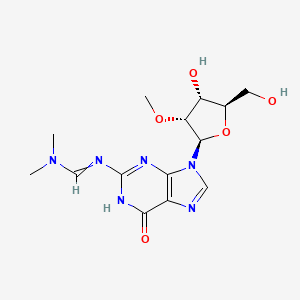
Quetiapine-d8 Hemifumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quetiapine-d8 Hemifumarate is the labelled analogue of Quetiapine . Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . It is a 5-HT receptors agonist with a pEC50 of 4.77 for human 5-HT1A receptor and a dopamine receptor antagonist with a pIC50 of 6.33 for human D2 receptor .
Molecular Structure Analysis
The molecular formula of this compound is 2 C21 H17 D8 N3 O2 S . C4 H4 O4 . It has a molecular weight of 899.18495 . Another source suggests a formula weight of 507.6 .Wissenschaftliche Forschungsanwendungen
Aseptic Gingivitis Related to Quetiapine Hemifumarate
Quetiapine hemifumarate, primarily used in psychiatry, has been linked with aseptic gingivitis in a patient with mental retardation, highlighting its role in rare and less known adverse events. This case emphasizes the importance of understanding the full risk profile of quetiapine in diverse patient populations (Gahr et al., 2012).
Characterization of Hydrophilic Matrices
Research focused on the hydration behavior and drug release of controlled release hydrophilic matrix tablets of quetiapine hemifumarate, prepared by various manufacturing processes. This study is critical for understanding the drug's behavior in different pharmaceutical formulations (Kulinowski et al., 2016).
Analytical Method for Determination of Quetiapine Hemifumarate
Development of a sensitive liquid chromatographic assay method for quetiapine hemifumarate quantification highlights advancements in analytical techniques for monitoring its concentration and purity, crucial for quality control in pharmaceuticals (Soma Raju et al., 2009).
DFT Calculations for Quetiapine Hemifumarate
Density Functional Theory (DFT) calculations were performed on quetiapine hemifumarate and its analogues, providing insights into its molecular structure, which is fundamental for understanding its pharmacological properties (Vessally et al., 2016).
Improved Process for Producing Quetiapine Hemifumarate
An improved single pot process for preparing quetiapine hemifumarate free from potential impurities was reported, which is significant for enhancing the drug's production efficiency and purity (Niphade et al., 2009).
Synthesis of Quetiapine Hemifumarate
The synthesis of quetiapine hemifumarate was reported with a 63.4% overall yield, contributing to the understanding of its chemical synthesis and potential optimization for large-scale production (Tao, 2004).
Wirkmechanismus
Safety and Hazards
Quetiapine, the non-labelled version of Quetiapine-d8 Hemifumarate, can cause serious side effects. These include uncontrolled muscle movements in your face, breast swelling and tenderness, nipple discharge, impotence, missed menstrual periods, trouble swallowing, severe constipation, painful or difficult urination, high blood pressure, fast, slow or uneven heart rate, a light-headed feeling, sudden numbness or weakness, severe headache, blurred vision, eye pain or redness, seeing halos around lights, a seizure, feeling unusually hot or cold, signs of infection, fever, chills, sore throat, body aches, unusual tiredness, loss of appetite, bruising or bleeding .
Eigenschaften
CAS-Nummer |
1031703-36-2 |
|---|---|
Molekularformel |
C21H17D8N3O2S.C21H17D8N3O2S.C4H4O4 |
Molekulargewicht |
899.19 |
Aussehen |
White Solid |
melting_point |
172-174°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
111974-72-2 (unlabelled) |
Synonyme |
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-d8 (2E)-2-Butenedioate; |
Tag |
Quetiapine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



